2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
Description
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a 1,2,4-triazole derivative characterized by a 4-bromophenyl group at position 4 of the triazole ring, a pyridin-3-yl moiety at position 5, and a thioacetamide side chain substituted with a mesityl (2,4,6-trimethylphenyl) group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in oncology and receptor modulation. The bromine atom enhances molecular stability and facilitates crystallographic studies, while the pyridine ring contributes to hydrogen-bonding interactions with biological targets.
Properties
CAS No. |
761409-60-3 |
|---|---|
Molecular Formula |
C24H22BrN5OS |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22BrN5OS/c1-15-11-16(2)22(17(3)12-15)27-21(31)14-32-24-29-28-23(18-5-4-10-26-13-18)30(24)20-8-6-19(25)7-9-20/h4-13H,14H2,1-3H3,(H,27,31) |
InChI Key |
ZDVNVKWNQNLTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Temperature and Atmosphere Control
Exothermic reactions, such as the Suzuki coupling, require strict temperature control (60–80°C) to avoid side reactions. Inert atmospheres (nitrogen or argon) are critical for palladium-catalyzed steps to prevent catalyst oxidation.
Solvent Selection
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation.
- Ethereal solvents (e.g., THF) improve solubility of boronic acids in coupling reactions.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(PPh3)4) are standard for cross-coupling steps, though nickel catalysts have been explored for cost reduction. Ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) enhance catalytic efficiency.
Industrial Production Considerations
Scalability Challenges
- Purification : Industrial-scale chromatography is impractical; alternatives include crystallization or distillation.
- Catalyst Recovery : Immobilized palladium catalysts reduce costs and enable recycling.
Process Intensification
- Continuous Flow Reactors : Enable safer handling of exothermic reactions and improve yield consistency.
- High-Throughput Screening : Accelerates optimization of reaction parameters (e.g., stoichiometry, solvent ratios).
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 10–100 kg |
| Reaction Time | 6–24 hours | 2–8 hours (flow systems) |
| Yield | 60–80% | 75–90% |
| Purity | ≥95% (HPLC) | ≥99% (crystallization) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring and bromophenyl group make it a candidate for drug design, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure can be explored for use in organic electronics or as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways involving triazole derivatives.
Industrial Applications: Potential use in the synthesis of polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: The compound’s electronic properties can influence its behavior in electronic devices, such as its conductivity or charge transport characteristics.
Comparison with Similar Compounds
Key Observations:
- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl () alters hydrogen-bonding patterns and target selectivity .
- N-Substituents : Mesityl’s steric bulk may reduce solubility compared to smaller substituents like m-tolyl or 4-chlorophenyl but enhances lipophilicity .
- Functional Groups: Hydrazone derivatives () exhibit higher cytotoxicity against melanoma cells (IGR39), suggesting the mesityl-acetamide group in the target compound may prioritize different biological pathways .
Cytotoxicity and Selectivity
- Target Compound: No direct activity data provided, but analogs with mesityl-like groups (e.g., 3-methylphenyl in ) show moderate activity against breast cancer (MDA-MB-231) .
- Hydrazone Derivatives: N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () inhibits cancer cell migration by 40–60% at 10 µM, highlighting the role of electron-donating groups in antimetastatic activity .
- Halogenated Analogs : 4-Chlorophenyl-substituted compounds () exhibit enhanced cytotoxicity due to halogen-mediated interactions with hydrophobic receptor pockets .
Receptor Binding and Selectivity
- Kappa Opioid Receptor Agonists : Compounds with trifluoromethyl or iodobenzyl groups () show high binding affinity (Ki < 10 nM), suggesting the target’s bromophenyl group may similarly enhance receptor interactions .
Biological Activity
The compound 2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a derivative of the 1,2,4-triazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological potential based on recent research findings.
Structural Characteristics
The molecular formula of this compound is , and it features a complex arrangement that includes a triazole ring and various aromatic substituents. The presence of the bromophenyl and pyridinyl groups contributes to its pharmacological properties.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C22H22BrN5OS |
| Molecular Weight | 480.38 g/mol |
| SMILES | CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
| InChI Key | STSOZVPBECFBGT-UHFFFAOYSA-N |
Synthesis
The synthesis of 1,2,4-triazole derivatives generally involves the reaction of thiosemicarbazones with various electrophiles. The specific synthetic route for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methods that involve cyclization and substitution reactions.
Antimicrobial Properties
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against a range of microbial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Efficacy
A study conducted by Gotsulya et al. (2022) demonstrated that certain triazole derivatives possess potent antibacterial properties. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
Triazole derivatives are also recognized for their anticancer potential. They may exert their effects through inhibition of enzyme activity involved in tumor growth. Specifically, the compound's ability to inhibit enzymes such as aromatase and carbonic anhydrase has been highlighted in various studies.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Aromatase | Competitive | Gotsulya et al., 2022 |
| Carbonic Anhydrase | Non-competitive | Literature Review |
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been attributed to their ability to modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Pharmacokinetics
The pharmacokinetic profile of triazole derivatives is generally favorable, with low toxicity and good absorption characteristics reported in preliminary studies. These compounds often demonstrate a suitable balance between efficacy and safety, making them attractive candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
